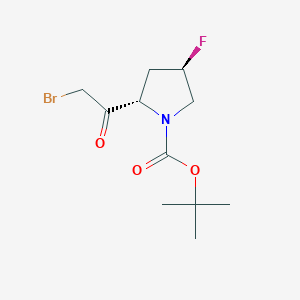![molecular formula C19H20ClN3O2 B2623078 Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate CAS No. 400086-65-9](/img/structure/B2623078.png)
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate (ACPN) is a small molecule that has been widely studied due to its potential as a therapeutic and diagnostic agent. It is a member of the piperazino-nicotinate family of compounds, which are known for their ability to modulate cellular signaling pathways. ACPN is a highly lipophilic molecule and has been used in a variety of studies to investigate its biological activity. The purpose of Additionally, potential future directions for ACPN research will be discussed.
科学的研究の応用
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate has been used in a variety of scientific research applications due to its ability to modulate cellular signaling pathways. It has been used in studies to investigate its potential as an anti-cancer agent, as well as its ability to modulate the immune system. Additionally, Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate has been used in studies to investigate its effects on the cardiovascular system, as well as its potential as a diagnostic agent.
作用機序
The mechanism of action of Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate is not fully understood, however, it is believed to modulate cellular signaling pathways. It is thought to interact with various proteins and enzymes, leading to changes in the activity of these proteins and enzymes. Additionally, Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate has been shown to interact with various receptors, leading to changes in their activity as well.
Biochemical and Physiological Effects
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of proteins and enzymes, as well as receptors, leading to changes in cellular signaling pathways. Additionally, Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate has been shown to modulate the immune system, as well as the cardiovascular system.
実験室実験の利点と制限
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate has a number of advantages for use in laboratory experiments. It is a highly lipophilic molecule, which makes it relatively easy to dissolve in aqueous solutions. Additionally, it is relatively stable, making it suitable for use in long-term experiments. However, Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate is relatively expensive and can be difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate research. These include further investigation into its potential as an anti-cancer agent, as well as its ability to modulate the immune system. Additionally, further research into its effects on the cardiovascular system and its potential as a diagnostic agent is warranted. Additionally, further research into its mechanism of action and its ability to modulate cellular signaling pathways is needed. Finally, further research into its pharmacokinetics and pharmacodynamics is also needed.
合成法
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate can be synthesized from the reaction of 4-(3-chlorophenyl)piperazine and allyl nicotinate in the presence of an acid catalyst. The reaction is carried out in a polar solvent such as methanol or ethanol and is typically completed in two steps. In the first step, the piperazine and allyl nicotinate are reacted in the presence of an acid catalyst to form the intermediate product, 4-[4-(3-chlorophenyl)piperazino]nicotinate. In the second step, the intermediate product is further reacted with allyl alcohol to form the desired product, Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate.
特性
IUPAC Name |
prop-2-enyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-2-12-25-19(24)15-6-7-18(21-14-15)23-10-8-22(9-11-23)17-5-3-4-16(20)13-17/h2-7,13-14H,1,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRCYDPAWIAZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

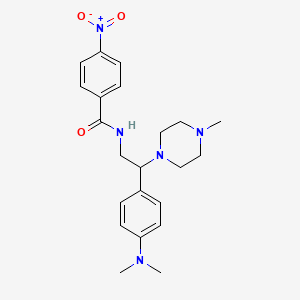
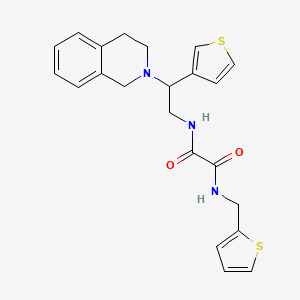
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)azetidin-1-yl]propanoic acid](/img/structure/B2622999.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2623001.png)
![8-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2623005.png)

![2,4,7-Trimethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2623007.png)
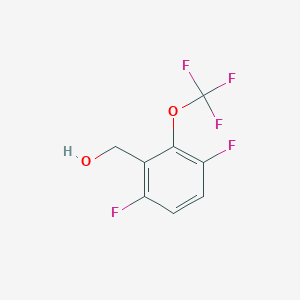
![[5-(Propan-2-YL)-1,3,4-thiadiazol-2-YL]methanamine](/img/structure/B2623009.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methylbenzamide hydrochloride](/img/structure/B2623010.png)
![1-(4-((4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2623011.png)
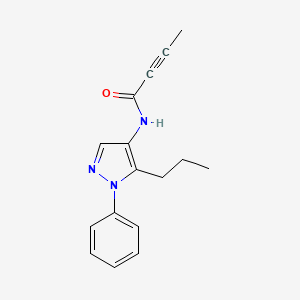
![7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
